molecular formula C7H7BClFO2 B1426583 2-Chloro-5-fluoro-4-methylphenylboronic acid CAS No. 1612184-35-6

2-Chloro-5-fluoro-4-methylphenylboronic acid

Cat. No. B1426583
M. Wt: 188.39 g/mol
InChI Key: XFHMSFKHEOXELL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylphenylboronic acid is a compound useful in organic synthesis . It has a molecular weight of 188.39 .


Synthesis Analysis

This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used in the preparation of homoleptic diarylmercurials .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoro-4-methylphenylboronic acid is C7H7BClFO2 . The structure includes a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a chlorine atom, a fluorine atom, and a methyl group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also be used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 188.39 . The InChI code is 1S/C7H7BClFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 .

Scientific Research Applications

Fluorescence Quenching Studies

  • Fluorescence Quenching Mechanism : The study of fluorescence quenching in boronic acid derivatives, including those similar to 2-Chloro-5-fluoro-4-methylphenylboronic acid, has been explored. The research focuses on understanding the quenching mechanism using Stern-Volmer kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Biologically Active Compounds

  • Synthesis of Therapeutic Intermediates : Research includes the synthesis of new compounds using boronic acids as key intermediates. The study of the Suzuki cross-coupling reaction with arylboronic acids to synthesize thiophene derivatives reveals potential medicinal applications (Ikram et al., 2015).

Development of New Chemical Synthesis Methods

  • Novel Synthesis Techniques : There is significant research into developing new synthesis methods using boronic acids, including chloro-fluoro phenylboronic acids. These methods aim to improve the efficiency and yield of valuable chemical intermediates (Du, Chen, Zheng, & Xu, 2005).

Exploration of Boronic Acid Derivatives

  • Characterization and Potential Uses : Studies on boronic acid derivatives, similar to 2-Chloro-5-fluoro-4-methylphenylboronic acid, have been conducted to explore their potential in creating silicon-containing drugs and other pharmaceutical applications (Troegel et al., 2009).

Antimicrobial and Antifungal Activities

  • Biological Activity Evaluation : Research on boronic acid derivatives has shown potential antimicrobial and antifungal activities, indicating their use in developing new pharmaceutical compounds (Borys et al., 2019).

Chemical Interaction Studies

  • Understanding Chemical Interactions : Investigations into the interactions of fluorobenzeneboronic acids with enzymes and other chemicals have provided insights into their chemical behavior and potential uses (London & Gabel, 1994).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment. It should be stored locked up .

properties

IUPAC Name

(2-chloro-5-fluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMSFKHEOXELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240324
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-methylphenylboronic acid

CAS RN

1612184-35-6
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612184-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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